5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine

Medicinal Chemistry Nucleoside Analogue Regioselective Synthesis

Researchers requiring 5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine for heterocarbobicyclic nucleoside analogue synthesis often face regioisomer contamination and inconsistent purity. Our product delivers the authentic 4-amine regioisomer (≥95% HPLC), enabling direct regioselective coupling with purine bases to yield cis/trans nucleoside scaffolds. The rigid cyclopenta[b]thiophene core imparts enhanced metabolic stability and target-binding specificity vs. monocyclic amines. Bulk quantities supplied with batch-specific analytical documentation (HPLC, NMR, MS) for procurement confidence.

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
CAS No. 108046-24-8
Cat. No. B025270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
CAS108046-24-8
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CS2
InChIInChI=1S/C7H9NS/c8-6-1-2-7-5(6)3-4-9-7/h3-4,6H,1-2,8H2
InChIKeyIVLUVSDYAOCOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine: Heterobicyclic Building Block


5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine (CAS 108046-24-8) is a heterobicyclic primary amine with a molecular formula of C7H9NS and a molecular weight of 139.22 g/mol [1]. It features a cyclopenta[b]thiophene core—a fused ring system comprising a thiophene and a cyclopentane ring—with the amine group located at the 4-position. This structural framework provides a rigid, planar scaffold that is valuable in medicinal chemistry and materials science. The compound is primarily utilized as a versatile synthetic intermediate, enabling the construction of more complex molecules, particularly nucleoside analogues and heterocyclic derivatives [2]. Its unique architecture allows for selective functionalization, making it a key building block in the development of bioactive compounds.

Regiochemistry 4-amine position for nucleoside analogue coupling
Derivatization Unsubstituted 2-position enables versatile scaffold exploration
Scaffold Rigid cyclopenta[b]thiophene core for target-engaged building blocks

5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine: Substitution Limitations


Generic substitution with simple thiophene amines (e.g., 2-aminothiophene) or aliphatic cyclopentylamines fails to replicate the unique reactivity and biological profile of 5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine due to its specific fusion pattern and amine position. The cyclopenta[b]thiophene core imposes a distinct electronic and steric environment that is not present in monocyclic or alternative fused analogs [1]. The 4-position amine, compared to the more common 2-position isomer, exhibits different reactivity in nucleophilic substitution and condensation reactions, which is critical for regioselective synthesis of target molecules [2]. Furthermore, the constrained bicyclic structure enhances metabolic stability and target binding specificity in biological systems compared to flexible or monocyclic amines, as evidenced by its utility in constructing potent nucleoside analogues [3].

2-Amine regioisomer Lacks the spatial orientation required for cyclopenta[b]thiophene-based nucleoside construction; synthetic pathway diverges.
2-Methyl analog Methyl group introduces steric hindrance and may reduce amine nucleophilicity; limits early-stage diversification.
Tetrahydrobenzo[b]thiophene scaffold 6-Membered fused ring alters conformational profile; patent-reported DNMT3b engagement context may not transfer directly.

5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine: Analog Comparisons


4-Amine vs. 2-Amine Regioisomer in Nucleoside Synthesis

The 4-amine positional isomer of 5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine provides a distinct synthetic entry point compared to the 2-amine regioisomer (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene). In the synthesis of heterocarbobicyclic nucleoside analogues, the 4-amine group in cis/trans-(4-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-6-yl)methanols serves as the critical nucleophilic handle for coupling with purine bases [1]. The 2-amine isomer lacks the necessary spatial orientation for this specific cyclopenta[b]thiophene-based nucleoside construction. The 4-amine isomer enabled the preparation of both cis and trans purine derivatives, while the 2-amine isomer would yield a different regioisomeric series with potentially altered biological activity [1].

4- vs. 2-amine regioselectivity
Head-to-head
Target: 4-amine enables cis/trans purinylcarbanucleosides Comparator: 2-amine not suitable for this pathway
Determines synthetic route viability
Reported coupling with 6-chloropurine under standard conditions
Medicinal Chemistry Nucleoside Analogue Regioselective Synthesis

Unsubstituted vs. 2-Methyl Analog Reactivity

The parent compound, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine, is unsubstituted at the 2-position, providing a more accessible amine group for further functionalization compared to the 2-methyl analog (2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine, CAS 1513420-35-3) [1]. The methyl group introduces steric hindrance and alters the electronic density of the thiophene ring, which can reduce nucleophilicity and impede certain coupling reactions. While direct quantitative reactivity data is limited, the unsubstituted analog is generally preferred for initial derivatization due to its higher reactivity and versatility in generating diverse compound libraries .

Unsubstituted vs. 2-methyl reactivity
Context-dependent
Target: unsubstituted, higher nucleophilicity Comparator: 2-methyl, steric hindrance may impede coupling
Supports early-stage derivatization
Qualitative structural assessment; quantitative reactivity data to verify
SAR Study Chemical Reactivity Medicinal Chemistry

Cyclopenta[b]thiophene vs. Tetrahydrobenzo[b]thiophene in DNMT3b Inhibition

Patent literature discloses that 5,6-dihydro-4H-cyclopenta[b]thiophenyl compounds are specifically claimed as inhibitors of DNA methyltransferase 3 beta (DNMT3b), an epigenetic target in cancer [1]. The cyclopenta[b]thiophene scaffold offers a distinct ring size and conformational profile compared to the tetrahydrobenzo[b]thiophene (cyclohexathiophene) scaffold. While specific IC50 values for the parent amine are not available, the patent's focus on the cyclopenta[b]thiophene core suggests that this ring system provides a preferred geometry for binding to the DNMT3b active site. This class-level inference indicates that the 5-membered fused ring system (cyclopenta) may offer advantages over the 6-membered fused ring (tetrahydrobenzo) in terms of target engagement or selectivity [1].

Cyclopenta vs. tetrahydrobenzo scaffold
Class-level
Cyclopenta[b]thiophene scaffold explicitly claimed in DNMT3b inhibitor patents; tetrahydrobenzo scaffold not preferred
Reported patent context; IC50 data not available
Target-engagement verification required for direct scaffold attribution
Epigenetics Cancer Therapy DNMT Inhibitor

5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine: Key Applications


Nucleoside Analogue Synthesis for Antiviral & Anticancer Screening

5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine is the optimal starting material for constructing a novel class of heterocarbobicyclic nucleoside analogues. Its 4-amine group enables direct coupling with purine bases, leading to cis and trans isomers that can be further derivatized. This application is supported by published synthetic methodology [1]. Researchers should procure the 4-amine isomer specifically, as the 2-amine regioisomer will not yield the desired nucleoside scaffold.

DNMT3b Inhibitor Lead Optimization

The cyclopenta[b]thiophene core is a privileged scaffold in the development of DNA methyltransferase 3 beta (DNMT3b) inhibitors, a promising target for cancer epigenetic therapy [2]. 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine serves as a key intermediate for synthesizing focused libraries of DNMT3b inhibitors. Its unsubstituted 2-position allows for diverse functionalization to explore structure-activity relationships (SAR) and improve potency and selectivity.

Anti-inflammatory & Analgesic Cyclopenta[b]thiophene Derivatives

Cyclopenta[b]thiophene derivatives, including those derived from the 4-amine scaffold, have been patented for their analgesic and anti-inflammatory properties [3]. The compound can be functionalized to produce analogs with potential steroidal-like activity profiles. This application scenario is ideal for medicinal chemists exploring non-steroidal anti-inflammatory drug (NSAID) alternatives with novel mechanisms of action.

Functional Materials and Agrochemical Intermediates

Beyond pharmaceuticals, the cyclopenta[b]thiophene framework is a valuable building block for materials science and agrochemicals. The amine handle can be used to introduce thiophene-containing moieties into polymers, organic semiconductors, or as a precursor for novel pesticides [4]. Its rigid, planar structure can impart desirable electronic and optical properties.

Application
Selection Property
Validation Focus
Nucleoside analogue synthesis
4-Amine regioisomer
Purine coupling efficiency
DNMT3b inhibitor lead optimization
Unsubstituted 2-position for SAR
DNMT3b enzymatic assay context
Anti-inflammatory research intermediates
Cyclopenta[b]thiophene core
Inflammatory model screening
Functional materials / agrochemicals
Planar thiophene scaffold
Electronic property assessment

Technical Documentation Hub

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29 linked technical documents
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